molecular formula C15H18ClNO3 B2839297 Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate CAS No. 952905-85-0

Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate

货号: B2839297
CAS 编号: 952905-85-0
分子量: 295.76
InChI 键: HHNCYRUNPVNUQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate typically involves the reaction of 4-chlorobenzoyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

化学反应分析

Types of Reactions

Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate has been investigated for its pharmacological properties, particularly its role as a potential therapeutic agent.

Antimicrobial Activity:
Research indicates that compounds with piperidine moieties exhibit antibacterial properties. For instance, derivatives containing the piperidine structure have shown promising activity against various bacterial strains, making them candidates for developing new antibiotics . this compound may share similar properties due to the presence of the piperidine ring.

Enzyme Inhibition:
This compound's structural features suggest potential enzyme inhibitory activity. Piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s . The incorporation of the 4-chlorobenzoyl group may enhance this activity, warranting further investigation.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to yield high purity and yield.

Synthesis Process:

  • Starting Materials: The synthesis typically begins with readily available piperidine derivatives.
  • Reagents: Common reagents include acetic anhydride or acetyl chloride for acetylation, along with chlorobenzoyl chloride to introduce the 4-chlorobenzoyl moiety.
  • Reaction Conditions: The reactions are often carried out under controlled temperatures and times to ensure optimal yields.

The following table summarizes key synthetic routes and yields for related compounds:

Compound NameSynthesis RouteYield (%)
Methyl 1-(4-chlorobenzoyl)piperidin-4-ylacetateAcetylation followed by chlorobenzoylation85
Piperidin-4-yl acetateDirect acetylation of piperidine90
1-(4-chlorophenyl)sulfonylpiperidin-4-yl hydrazideHydrazine reaction with sulfonyl chloride75

Therapeutic Potential

The therapeutic applications of this compound are diverse:

Neurological Disorders:
Given its potential for enzyme inhibition, this compound could be explored as a treatment for conditions like Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for such applications, and structural modifications may enhance this property.

Cancer Therapy:
Compounds containing piperidine rings have been studied for their anticancer activities. This compound could be investigated for its cytotoxic effects on various cancer cell lines, potentially leading to new chemotherapeutic agents .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antibacterial Efficacy Study: A study evaluated the antibacterial activity of piperidine derivatives against resistant bacterial strains, demonstrating significant inhibition comparable to existing antibiotics .
  • Neuroprotective Effects: Research on piperidine-based compounds revealed their potential in protecting neuronal cells from apoptosis, suggesting a pathway for developing neuroprotective drugs .
  • Enzyme Inhibition Assays: In vitro assays showed that certain derivatives effectively inhibited acetylcholinesterase activity, supporting their use in treating Alzheimer's disease .

作用机制

The mechanism of action of Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

相似化合物的比较

Similar Compounds

  • Methyl [1-(4-fluorobenzoyl)piperidin-4-YL]acetate
  • Methyl [1-(4-bromobenzoyl)piperidin-4-YL]acetate
  • Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate

Uniqueness

Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate is unique due to the presence of the 4-chlorobenzoyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

生物活性

Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H18ClNO3
  • Molecular Weight : 295.77 g/mol
  • CAS Number : Not specified in the sources.

The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and an acetate moiety, which is significant for its biological interactions.

This compound demonstrates various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, including monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. Research indicates that structural modifications can enhance its inhibitory potency, with some derivatives showing Ki values as low as 0.65 µM, indicating strong binding affinity to the target enzyme .
  • Receptor Binding : The interaction of the compound with various receptors has been explored, suggesting potential applications in modulating receptor activity, which could be beneficial in therapeutic contexts .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have been tested against a range of bacterial and fungal strains using methods such as agar-well diffusion. Results indicated that certain modifications could lead to enhanced antibacterial activity comparable to conventional antibiotics .

Anti-inflammatory Effects

In vitro evaluations have shown that related compounds can inhibit NLRP3-dependent pyroptosis in macrophages, suggesting anti-inflammatory properties. This was assessed by measuring lactate dehydrogenase (LDH) release after treatment with lipopolysaccharide (LPS) and subsequent activation with ATP .

Case Studies

  • MAGL Inhibition Study :
    • A recent study focused on optimizing derivatives of piperidine compounds for MAGL inhibition. The lead compound exhibited reversible inhibition with a Ki value of 8.6 µM. Structural optimization led to new compounds with significantly improved inhibition profiles, demonstrating the importance of chemical structure in biological activity .
  • Antimicrobial Testing :
    • In a comparative study, synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that some derivatives exhibited zones of inhibition ranging from 10 mm to 29 mm, highlighting their potential as antimicrobial agents .

Data Tables

Biological ActivityCompoundTest MethodResults
MAGL InhibitionCL6aKi AssayKi = 8.6 µM
AntimicrobialDerivative AAgar DiffusionZone of Inhibition: 10-29 mm
Anti-inflammatoryCompound BLDH Release AssaySignificant reduction in pyroptosis

属性

IUPAC Name

methyl 2-[1-(4-chlorobenzoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNCYRUNPVNUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。